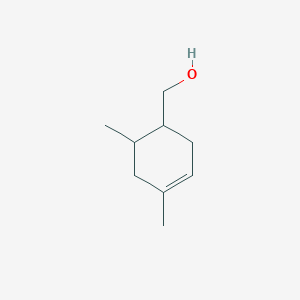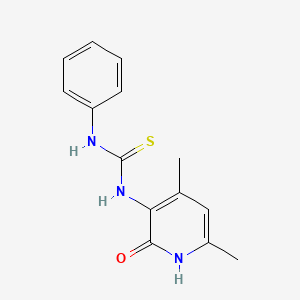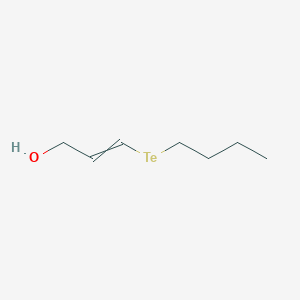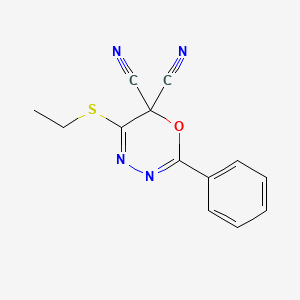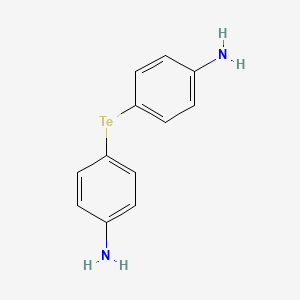![molecular formula C12H20O5 B12559333 Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol CAS No. 183614-02-0](/img/structure/B12559333.png)
Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol is a complex organic compound with a unique structure This compound features an acetic acid moiety attached to a bicyclic structure that includes an oxirane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid.
Attachment of the Methanol Group: The methanol group is attached through a nucleophilic substitution reaction.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Substituted alcohols and ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme-catalyzed reactions involving epoxides and alcohols. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may provide insights into the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol involves interactions with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or other proteins. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Epoxyethane: A simpler epoxide with similar reactivity.
Cyclohexanol: A bicyclic alcohol with comparable structural features.
Acetic acid: Shares the acetic acid moiety but lacks the complex bicyclic structure.
Uniqueness
The uniqueness of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol lies in its combination of functional groups and bicyclic structure
Properties
CAS No. |
183614-02-0 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C10H16O3.C2H4O2/c1-9(6-12-9)7-2-3-10(5-11)8(4-7)13-10;1-2(3)4/h7-8,11H,2-6H2,1H3;1H3,(H,3,4) |
InChI Key |
KWCNRPQDGTWBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(CO1)C2CCC3(C(C2)O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


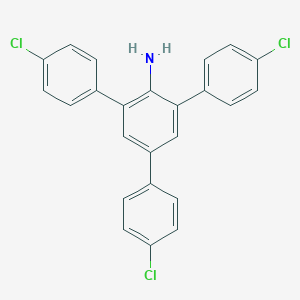
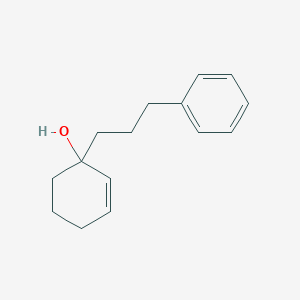

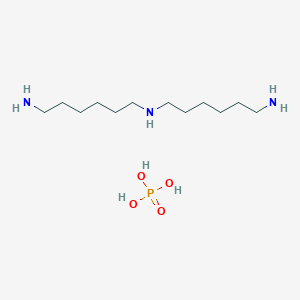
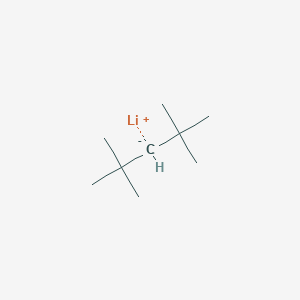
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
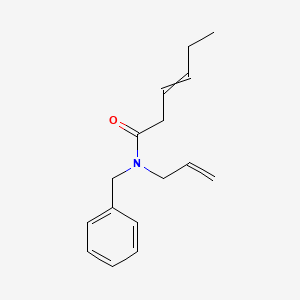
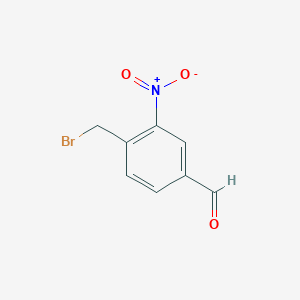
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
